4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
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Overview
Description
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as FMeO-DIBAL-H, is a chemical compound widely used in scientific research. This compound belongs to the class of amides and is commonly used as a reducing agent in organic synthesis.
Mechanism of Action
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide acts as a reducing agent by donating electrons to the carbonyl group of ketones and aldehydes, thereby reducing them to alcohols. This reaction takes place in the presence of a proton source, such as water or alcohol. This compound is a mild reducing agent and can selectively reduce ketones and aldehydes without affecting other functional groups.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects as it is not used for medicinal purposes. It is only used in scientific research as a reducing agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide as a reducing agent in lab experiments include its mild reducing properties, its ability to selectively reduce ketones and aldehydes, and its ease of use. However, this compound has some limitations, such as its limited solubility in common solvents and its sensitivity to air and moisture.
Future Directions
There are several future directions for the use of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in scientific research. One direction is the development of new synthetic routes for this compound that are more efficient and cost-effective. Another direction is the application of this compound in the synthesis of new pharmaceutical compounds with potential therapeutic properties. Additionally, the use of this compound in the synthesis of new materials with unique properties is another area of future research.
Synthesis Methods
The synthesis of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-fluorophenyl)-4-oxobutanoyl chloride with 4-methoxyaniline in the presence of triethylamine. The reaction takes place at room temperature and yields this compound as a white solid.
Scientific Research Applications
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is widely used in scientific research for its reducing properties. It is commonly used as a reducing agent in organic synthesis, especially in the reduction of ketones and aldehydes. This compound is also used in the synthesis of various pharmaceutical compounds, such as antiviral and anticancer agents.
properties
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-22-15-8-6-14(7-9-15)19-17(21)11-10-16(20)12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCVZGQQNYSXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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